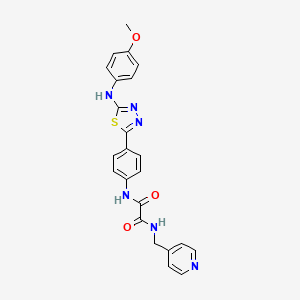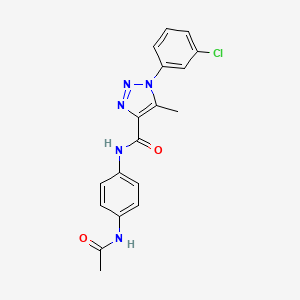
N-(4-acetamidophenyl)-1-(3-chlorophenyl)-5-methyltriazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetamidophenyl)-1-(3-chlorophenyl)-5-methyltriazole-4-carboxamide, commonly known as ACT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a triazole derivative that has been synthesized through a series of chemical reactions.
作用机制
The mechanism of action of ACT is not well understood, but it is believed to work by inhibiting specific enzymes and proteins involved in various cellular processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. Additionally, ACT has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression.
Biochemical and physiological effects:
ACT has been found to have various biochemical and physiological effects. It has been found to decrease the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been found to inhibit the expression of MMPs, which are involved in tissue remodeling and repair. Additionally, ACT has been found to induce apoptosis (programmed cell death) in cancer cells, leading to their death.
实验室实验的优点和局限性
ACT has several advantages as a research tool. It is relatively easy to synthesize, and its chemical structure can be modified to create analogs with different properties. Additionally, it has been found to have low toxicity and is well tolerated in animal models. However, there are also some limitations to its use in lab experiments. It is not water-soluble, making it difficult to administer to animals. Additionally, its mechanism of action is not well understood, making it difficult to interpret its effects on cellular processes.
未来方向
There are several future directions for research on ACT. One direction is to further investigate its mechanism of action to better understand how it works at the cellular level. Another direction is to develop analogs of ACT with improved properties, such as increased water solubility or more potent anti-cancer activity. Additionally, further research is needed to investigate the potential applications of ACT in the treatment of inflammatory diseases and as a new antibiotic. Overall, ACT has significant potential as a research tool and as a potential therapeutic agent in various fields of scientific research.
合成方法
The synthesis of ACT involves a series of chemical reactions starting from 4-acetamidophenyl hydrazine and 3-chlorobenzaldehyde. The reaction proceeds through a condensation reaction, followed by cyclization, and finally, the triazole ring is formed. The final product is obtained through the addition of acetic anhydride and concentrated hydrochloric acid. The synthesis method of ACT has been well established and is widely used in research laboratories.
科学研究应用
ACT has been found to have potential applications in various fields of scientific research. One of the most significant applications of ACT is in the field of medicine. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. ACT has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, ACT has been found to have anti-microbial properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
N-(4-acetamidophenyl)-1-(3-chlorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2/c1-11-17(22-23-24(11)16-5-3-4-13(19)10-16)18(26)21-15-8-6-14(7-9-15)20-12(2)25/h3-10H,1-2H3,(H,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVDQIBCRSCSCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

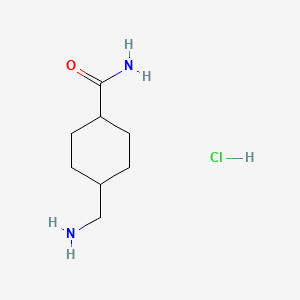
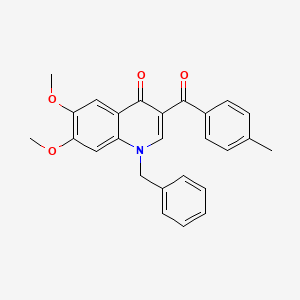
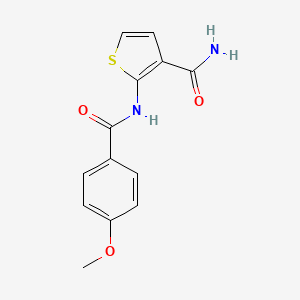
![2,4-Dimethyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2949556.png)
![5-[Benzyl(methyl)amino]-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2949557.png)

![4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2949561.png)
![2-[(2-Chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B2949562.png)
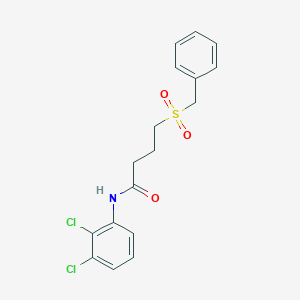
![N'-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)benzo[d]thiazole-6-carbohydrazide](/img/structure/B2949564.png)
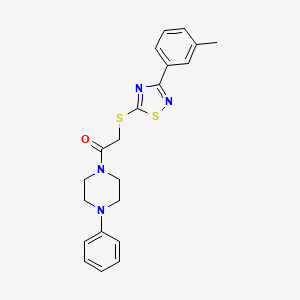
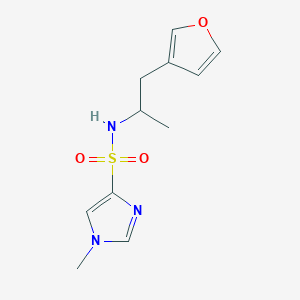
![2-[(3-methylphenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2949569.png)
